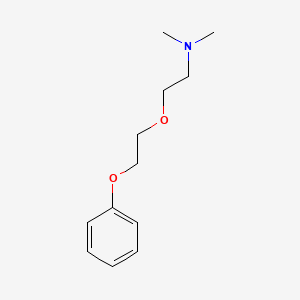

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

CAS No.: 100252-25-3

Cat. No.: VC6933708

Molecular Formula: C12H19NO2

Molecular Weight: 209.289

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100252-25-3 |

|---|---|

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.289 |

| IUPAC Name | N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine |

| Standard InChI | InChI=1S/C12H19NO2/c1-13(2)8-9-14-10-11-15-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |

| Standard InChI Key | FVDGYOYBDHILKZ-UHFFFAOYSA-N |

| SMILES | CN(C)CCOCCOC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine consists of a central ethanamine group (N,N-dimethylaminoethane) linked to a phenoxy moiety via a two-unit ethylene glycol chain. The dimethylamino group (-N(CH₃)₂) confers basicity, while the ether linkages (C-O-C) enhance solubility in polar organic solvents. The phenyl ring introduces aromaticity, potentially enabling π-π interactions in supramolecular systems .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine |

| Molecular Formula | C₁₂H₁₉NO₂ |

| CAS Number | 100252-25-3 |

| Exact Mass | 209.1416 g/mol |

| Topological Polar Surface Area | 21.7 Ų |

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s boiling point of 294.7±20.0°C at atmospheric pressure indicates moderate thermal stability, comparable to other tertiary amines with aromatic ether substituents . The flash point of 98.1±10.4°C classifies it as flammable, necessitating storage in cool, well-ventilated areas away from ignition sources. No melting point data are available, suggesting it remains liquid across a wide temperature range under standard conditions.

Solubility and Partitioning

With a calculated LogP (octanol-water partition coefficient) of 1.12, N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine exhibits balanced lipophilicity and hydrophilicity . This property implies miscibility with both polar aprotic solvents (e.g., dimethylformamide) and nonpolar hydrocarbons, though experimental solubility data in water remain unreported. The compound’s refractive index (1.499) aligns with expectations for aromatic ethers, reflecting its light-bending capacity in solution.

Table 2: Experimental Physicochemical Data

| Property | Value | Method/Conditions |

|---|---|---|

| Boiling Point | 294.7±20.0°C | At 760 mmHg |

| Density | 1.0±0.1 g/cm³ | Room temperature |

| Flash Point | 98.1±10.4°C | Closed cup |

| Vapor Pressure | 0.0±0.6 mmHg | At 25°C |

Synthetic Pathways and Reaction Mechanisms

Proposed Synthesis Routes

While no explicit synthesis protocols for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine are documented in the provided sources, its structure suggests feasible routes via nucleophilic substitution or reductive amination. For example:

-

Williamson Ether Synthesis: Reaction of 2-(dimethylamino)ethyl chloride with 2-phenoxyethanol in the presence of a base like K₂CO₃ could yield the target compound .

-

Reductive Amination: Condensation of 2-(2-phenoxyethoxy)acetaldehyde with dimethylamine, followed by reduction using NaBH₄ or H₂/Pd-C, might provide an alternative pathway.

Reactivity and Functional Group Transformations

The dimethylamino group’s basicity (pKa ~10–11) enables protonation under acidic conditions, forming water-soluble salts. The ether linkages are susceptible to cleavage via strong acids (e.g., HBr/HOAc) or radical-mediated oxidation, offering routes to degrade or functionalize the molecule further.

| Application | Performance Metric | Reference Compound |

|---|---|---|

| Drug delivery | LogD (pH 7.4) | 1.12 (target) vs. 1.8 (Diphenhydramine) |

| Surfactancy | Critical micelle concentration | Pending experimental data |

Research Gaps and Future Directions

-

Synthetic Optimization: Systematic studies comparing yields from Williamson ether synthesis vs. reductive amination routes.

-

Biological Screening: In vitro assays to assess antimicrobial, anticancer, or neurotransmitter-modulating activity.

-

Environmental Toxicology: Aerobic and anaerobic biodegradation studies under standardized conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume